molecular formula C23H21BrN6O3S B2748073 N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-65-8

N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2748073
CAS RN: 872995-65-8
M. Wt: 541.42
InChI Key: ZCNFEQAYWPEZKH-UHFFFAOYSA-N
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Description

This compound, also known as N-{2-[6-({2-[(4-Bromophenyl)amino]-2-oxoethyl}sulfanyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide, has a molecular formula of C22H19BrN6O2S . It is a complex organic molecule that contains a bromophenyl group, a triazolopyridazine group, and a methoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. It contains a bromophenyl group, a triazolopyridazine group, and a methoxybenzamide group . The presence of these groups contributes to the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 130.0±0.5 cm3, and a polar surface area of 127 Å2 . It also has several other physical and chemical properties, such as a molar volume of 328.4±7.0 cm3 and a polarizability of 51.6±0.5 10-24 cm3 .

Scientific Research Applications

Antimicrobial and Antioxidant Activities : Research on the synthesis of new 1,2,4-triazole derivatives has shown that these compounds possess significant antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to exhibit good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007. Similarly, the antioxidant abilities of some new derivatives bearing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin moiety were evaluated, and certain compounds displayed significant antioxidant ability, surpassing even that of ascorbic acid, underscoring their potential in antioxidant applications Shakir et al., 2017.

Anticancer Activities : The development of compounds for anticancer research also benefits from this chemical class. For example, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity against a panel of 60 cell lines derived from nine cancer types. Four newly synthesized compounds were tested, highlighting the role of these derivatives in anticancer drug development Bekircan et al., 2008.

properties

IUPAC Name

N-[2-[6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN6O3S/c1-33-18-8-2-15(3-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-17-6-4-16(24)5-7-17/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNFEQAYWPEZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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